Coenzyme A trilithium dihydrate

Übersicht

Beschreibung

Coenzyme A trilithium dihydrate is a derivative of coenzyme A, a vital cofactor in various biochemical reactions. It plays a crucial role in the metabolism of carboxylic acids, including short and long-chain fatty acids. This compound is often used in research and industrial applications due to its stability and solubility properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Coenzyme A trilithium dihydrate is synthesized from phosphopantothenate through the action of the enzyme pantothenate kinase. The synthesis involves multiple steps, including phosphorylation, condensation, and reduction reactions. The final product is obtained by crystallization and lyophilization to ensure high purity .

Industrial Production Methods: In industrial settings, this compound is produced using microbial fermentation processes. Yeast or bacterial cultures are genetically engineered to overproduce the precursor molecules, which are then extracted and purified through a series of chromatographic techniques .

Analyse Chemischer Reaktionen

Types of Reactions: Coenzyme A trilithium dihydrate undergoes various types of reactions, including:

Acylation: Facilitates the transfer of acyl groups in enzymatic reactions.

Oxidation and Reduction: Participates in redox reactions within metabolic pathways.

Substitution: Involved in nucleophilic substitution reactions in biochemical processes.

Common Reagents and Conditions:

Acylation Reactions: Typically involve acyl-CoA synthetase enzymes and ATP.

Oxidation and Reduction Reactions: Utilize NADH or NADPH as cofactors.

Substitution Reactions: Often occur under physiological conditions with specific enzymes.

Major Products:

Acetyl-CoA: Formed during the acylation of coenzyme A.

Succinyl-CoA: Produced in the tricarboxylic acid cycle.

Fatty Acyl-CoA: Generated during fatty acid metabolism.

Wissenschaftliche Forschungsanwendungen

Biochemical Research

Enzymatic Cofactor

Coenzyme A serves as a cofactor in numerous enzymatic reactions, particularly those involving acetyl transfer. It is essential for the synthesis and oxidation of fatty acids, playing a pivotal role in lipid metabolism. The trilithium salt form enhances its solubility and stability, making it suitable for various biochemical assays .

Case Study: Acetyltransferase Assays

In kinetic assays for acetyltransferases such as Gcn5, CoA trilithium salt is utilized to generate standard curves, facilitating the measurement of enzyme activity. This application underscores its importance in studying metabolic pathways and enzyme kinetics .

Cell Biology

Cell Culture and Modification

CoA trilithium dihydrate is employed in cell culture techniques to modify cellular metabolism. Its role in acylation reactions aids in the study of cellular responses to metabolic changes, providing insights into cell signaling and function .

Case Study: T Cell Metabolism

Recent studies have demonstrated that CoA influences T cell metabolism, enhancing anti-tumor immunity by modulating metabolic pathways. This application highlights its potential in immunology research and cancer therapy .

Analytical Chemistry

Biochemical Assays

The compound is widely used in biochemical assays for the quantification of metabolites and enzyme activities. Its high purity allows for precise measurements in various analytical techniques, including spectrophotometry and chromatography .

Pharmaceutical Applications

Drug Development

Coenzyme A trilithium dihydrate has implications in drug development, particularly concerning metabolic disorders and cancer therapies. Its ability to influence metabolic pathways makes it a candidate for therapeutic interventions aimed at enhancing cellular metabolism or targeting specific enzymatic activities .

Wirkmechanismus

Coenzyme A trilithium dihydrate functions as a carrier of acyl groups, forming reversible thioester bonds with carbon chains. It is involved in the activation and transport of acyl groups in various metabolic pathways, including the tricarboxylic acid cycle and fatty acid metabolism. The compound interacts with multiple enzymes, facilitating the transfer of acyl groups and supporting energy production and biosynthesis.

Vergleich Mit ähnlichen Verbindungen

Acetyl-Coenzyme A: A key intermediate in metabolism, involved in the synthesis and oxidation of fatty acids.

Succinyl-Coenzyme A: Participates in the tricarboxylic acid cycle.

Malonyl-Coenzyme A: Involved in fatty acid biosynthesis.

Uniqueness: Coenzyme A trilithium dihydrate is unique due to its trilithium salt form, which enhances its stability and solubility. This makes it particularly useful in research and industrial applications where high purity and stability are required.

Biologische Aktivität

Coenzyme A trilithium dihydrate, primarily known as acetyl-CoA trilithium, is a critical coenzyme involved in various metabolic pathways. This article explores its biological activity, focusing on its role in cellular metabolism, post-translational modifications, and implications in disease contexts.

Overview of Coenzyme A

Coenzyme A (CoA) is an essential cofactor in biochemical reactions, particularly in the metabolism of fatty acids and the citric acid cycle. It acts as a carrier of acyl groups, facilitating the transfer of acetyl groups to various substrates. Acetyl-CoA, the acetylated form of CoA, is pivotal for both catabolic and anabolic processes within cells .

Biological Functions

1. Metabolic Role:

- Energy Production: Acetyl-CoA is a key substrate for the citric acid cycle (TCA cycle), where it contributes to ATP production through oxidative phosphorylation .

- Lipid Synthesis: It serves as a precursor for the biosynthesis of lipids, including fatty acids and cholesterol. This function is particularly crucial under conditions of energy surplus or during growth phases .

2. Post-Translational Modifications:

- Acetyl-CoA acts as a donor of acetyl groups for the acetylation of lysine residues on proteins. This modification can regulate protein function, stability, and interactions . For instance, increased cytoplasmic protein acetylation has been observed in starved U2OS cells treated with acetyl-CoA trilithium .

3. Cellular Stress Response:

- Recent studies have highlighted the antioxidant properties of coenzyme A. It participates in a reversible modification termed protein CoAlation, which protects cysteine residues from irreversible oxidation during oxidative stress . This modification has been linked to cellular responses to metabolic stress and inflammation.

Case Studies and Research Findings

Case Study 1: Cardiomyopathy Model

In a mouse model of pressure overload-induced cardiomyopathy, administration of acetyl-CoA trilithium was shown to blunt maladaptive autophagy and preserve cardiac function. Mice subjected to starvation exhibited reduced levels of acetyl-CoA in various organs, correlating with decreased protein acetylation levels . This suggests that maintaining adequate levels of acetyl-CoA may be protective against cardiac stress.

Case Study 2: Pancreatic Tumorigenesis

Research focused on pancreatic ductal adenocarcinoma (PDA) has revealed that elevated histone acetylation due to increased acetyl-CoA levels can promote tumorigenesis. In experiments involving KRAS mutant acinar cells, targeting acetyl-CoA metabolism was found to suppress tumor growth both in vitro and in vivo . This indicates a potential therapeutic avenue for manipulating metabolic pathways in cancer treatment.

Data Tables

| Biological Activity | Function | Implications |

|---|---|---|

| Energy Production | Substrate for TCA cycle | ATP generation |

| Lipid Synthesis | Precursor for fatty acids | Essential for cell membrane integrity |

| Protein Acetylation | Modulates protein function | Influences cellular signaling pathways |

| Antioxidant Activity | Protects against oxidative damage | Potential therapeutic target in stress response |

Eigenschaften

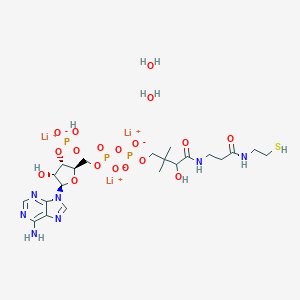

IUPAC Name |

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36N7O16P3S.3Li.2H2O/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;;2*1H2/q;3*+1;;/p-3/t11-,14-,15-,16?,20-;;;;;/m1...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMAJVUGLWJGOO-JVQAMNNVSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37Li3N7O18P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0046729 | |

| Record name | Coenzyme A trilithium dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

821.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102778-59-6 | |

| Record name | Coenzyme A trilithium dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0046729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.